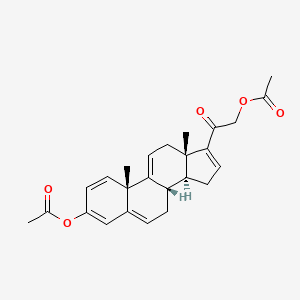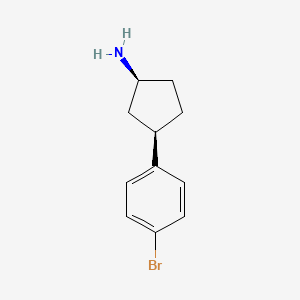![molecular formula C26H23NO7S B568990 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate CAS No. 946423-58-1](/img/structure/B568990.png)
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate is a complex organic compound with significant applications in the field of clinical diagnostics. This compound is known for its role as an intermediate in the synthesis of hydrophilic chemiluminescent acridinium esters, which are extensively used as labels in automated immunochemical analyzers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and stringent quality control measures to maintain consistency in the product. The compound is usually stored under inert atmosphere and light-sensitive conditions to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridinium core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield sulfonic acid derivatives.
Scientific Research Applications
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of chemiluminescent compounds.
Biology: Employed in labeling biomolecules for detection in various assays.
Medicine: Utilized in clinical diagnostics, particularly in automated immunochemical analyzers.
Industry: Applied in the production of diagnostic reagents and kits.
Mechanism of Action
The mechanism of action of 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate involves its role as a chemiluminescent label. The compound interacts with specific biomolecules, and upon excitation, it emits light, which is detected by the analyzer. This process involves the transfer of energy from the acridinium core to the attached functional groups, resulting in luminescence.
Comparison with Similar Compounds
Similar Compounds
- 9-[(4-Carboxy-2,6-dimethylphenoxy)carbonyl]-10-(3-sulfopropyl)acridinium Inner Salt
- N-sulfopropyl acridinium esters
Uniqueness
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate is unique due to its specific functional groups that enhance its hydrophilicity and stability, making it highly suitable for use in automated immunochemical analyzers. Its structure allows for efficient energy transfer and luminescence, which is crucial for its application in clinical diagnostics.
Properties
IUPAC Name |
3-[9-(4-carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-16-14-18(25(28)29)15-17(2)24(16)34-26(30)23-19-8-3-5-10-21(19)27(12-7-13-35(31,32)33)22-11-6-4-9-20(22)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H-,28,29,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOYMNCZXPQKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)

![3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid](/img/structure/B568912.png)







